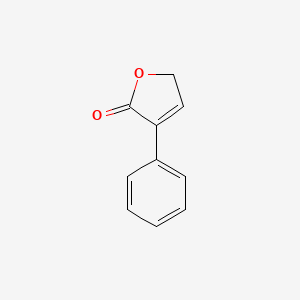

3-phenyl-2(5H)-furanone

Description

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C10H8O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

PBZHVTZQMBGKMT-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-2(5H)-furanone has garnered attention for its potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against filamentous fungi. Research indicates that it may have antifungal effects comparable to established drugs like ketoconazole. This makes it a candidate for developing new antifungal agents.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic.

Agricultural Applications

The compound's antimicrobial properties extend to applications in agrochemicals. Its ability to combat fungal pathogens positions it as a potential agent for protecting crops against diseases, thereby enhancing agricultural productivity.

Material Science

In material science, this compound serves as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for modifications that can lead to the development of novel materials with desirable properties.

Antifungal Activity Study

In a comparative study assessing the antifungal efficacy of various furanones, this compound was evaluated against several fungal strains. Results indicated that this compound exhibited potent antifungal activity, making it a promising candidate for further development into therapeutic agents for treating fungal infections.

Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound against human colon adenocarcinoma cell lines revealed an IC50 value indicating effective inhibition at low concentrations. The compound was found to induce G2 phase cell cycle arrest and promote caspase-independent cell death, highlighting its potential as an anticancer agent.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant antifungal activity against filamentous fungi. |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. |

| Antioxidant | Functions as both a pro-oxidant and antioxidant depending on concentration; modulates oxidative stress. |

| Agricultural Use | Potential agent for protecting crops from fungal pathogens. |

| Material Science | Intermediate in the synthesis of dyes and pigments; useful in developing novel materials. |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in 3-phenyl-2(5H)-furanone undergoes nucleophilic attacks, forming derivatives with amines, thiols, and hydrazines:

Table 1: Nucleophilic addition reactions

For example, reaction with benzylamine in ethanol produces amides via nucleophilic acyl substitution . Thiols attack the β-position under basic conditions, forming stable thioethers that can be oxidized to sulfones using H₂O₂ in acetic acid .

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions due to its conjugated diene system:

Key Example

-

Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene) at 80°C to form bicyclic lactones with >90% regioselectivity.

Palladium-Catalyzed Cross-Couplings

The brominated derivatives participate in selective coupling reactions:

Table 2: Palladium-mediated transformations

These reactions occur regioselectively at the C4 position, preserving the phenyl group at C3 .

Temperature-Dependent Product Formation

In palladium-catalyzed oxidative carbonylation of phenylacetylene:

Table 3: Temperature effects on reaction outcomes

| Temperature | Major Product | Selectivity | Byproducts | Source |

|---|---|---|---|---|

| 40°C | Dimethyl (2Z)-2-phenyl-2-butenedioate | >90% | E-isomers | |

| 0°C | 5,5-Dimethoxy-3-phenyl-2(5H)-furanone | 87% | Phenylmaleic anhydride |

Low temperatures favor furanone formation via kinetic control, while higher temperatures promote thermodynamically stable diester products .

Oxidation and Functionalization

-

Epoxidation : Reacts with m-CPBA in CH₂Cl₂ to form a stable epoxide at the α,β-unsaturated position.

-

Halogenation : Bromination with NBS in CCl₄ introduces bromine at the γ-position (AIBN initiation, 78% yield) .

Biological Activity-Linked Reactivity

The compound inhibits cyclooxygenase-2 (COX-2) by forming hydrogen bonds with Tyr385 and Ser530 in the enzyme's active site. Its α-methylene-γ-butyrolactone moiety reacts with cysteine residues in proteins, contributing to anticancer effects via Michael addition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : 3-Phenyl and 3-chloro derivatives achieve high yields (>85%) due to stable electrophiles (e.g., benzyl bromide, hexachloroethane) . Lower yields for alkenyl substituents (e.g., butenyl, 41%) reflect steric challenges .

- Natural vs. Synthetic: Halogenated furanones (e.g., 4-bromo-5-(bromomethylene)-2(5H)-furanone) are biosynthesized by marine algae , while alkyl/aryl derivatives are typically synthetic .

Key Observations :

- Medicinal Chemistry : 3-Phenyl substitution enhances COX-2 selectivity due to steric and electronic compatibility with the enzyme’s hydrophobic pocket . In contrast, 3-methyl derivatives lack this specificity but modulate bacterial biofilms .

- Halogenated Derivatives: Brominated furanones from seaweed (e.g., Delisea pulchra) block acyl-homoserine lactone (AHL) signaling, preventing bacterial colonization .

- Natural Roles: 5-Ethyl-2(5H)-furanone contributes to caramel flavors in heated foods (Maillard reaction) , while hydroxy-substituted analogs (e.g., 5-hydroxy-3,4-dimethyl-2(5H)-furanone) exhibit antifibrotic activity .

Pharmacokinetics and Toxicity

- Theoretical ADME: Derivatives like 5-alkoxy-3,4-dihalo-2(5H)-furanones exhibit moderate permeability in SwissADME predictions, suggesting suitability as drug linkers .

Q & A

Q. Analytical Validation :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, lactone carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., EI-MS for molecular ion peaks at m/z 214 for this compound derivatives) .

- IR Spectroscopy : Confirms lactone C=O stretching (~1750 cm⁻¹) and aromatic C-H vibrations .

How does this compound function as a COX-2 inhibitor, and what are the implications of its pharmacological profile?

Basic Research Focus

this compound is the core structure of rofecoxib (Vioxx), a selective COX-2 inhibitor. Its mechanism involves:

- Active Site Binding : The sulfonylphenyl group at position 4 and phenyl group at position 3 interact with COX-2's hydrophobic pocket, blocking arachidonic acid conversion to pro-inflammatory prostaglandins .

- Selectivity : Unlike COX-1, COX-2 has a larger active site, accommodating bulkier substituents, which reduces gastrointestinal toxicity but increases cardiovascular risks due to thromboxane-prostacyclin imbalance .

Q. Implications :

- Therapeutic Trade-offs : Long-term use may elevate thrombotic events, necessitating rigorous safety profiling in preclinical models .

What computational approaches are used to predict the reactivity and electronic properties of this compound derivatives?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Optimizes molecular geometry using functionals like B3LYP and basis sets (e.g., 6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and energy gaps (ΔE). For example, phenyl-substituted furanones exhibit lower ΔE (~4.5 eV) than methyl derivatives, enhancing reactivity .

- Molecular Descriptors :

Q. Applications :

- Antioxidant Design : Derivatives with electron-donating groups (e.g., -OH) show higher radical scavenging potential, predicted via HOMO energy levels .

How can researchers address contradictions in the literature regarding the genotoxic potential of halogenated furanones, and what methodologies apply to 3-phenyl derivatives?

Q. Advanced Research Focus

- Contradiction Resolution : Conflicting data on genotoxicity (e.g., MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone]) arise from assay variability. Standardized protocols include:

- QSAR Modeling : Predicts toxicity of 3-phenyl analogs by correlating substituent electronegativity with DNA adduct formation .

Q. Recommendations :

- Metabolite Screening : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS to clarify mechanisms .

What strategies are employed in structure-activity relationship (SAR) studies to enhance the selectivity and reduce off-target effects of this compound-based therapeutics?

Q. Advanced Research Focus

- Substituent Modulation :

- Prodrug Design : Esterification of hydroxy groups reduces gastric irritation while maintaining activity .

Q. Data-Driven Optimization :

- Crystallography : Resolve COX-2 co-crystal structures to guide rational design .

- In Silico Docking : Screen derivatives for off-target binding (e.g., COX-1, ion channels) using AutoDock Vina .

What are the key considerations in designing experiments to assess the stability of this compound under various physiological conditions?

Q. Basic Research Focus

- Degradation Pathways :

- Analytical Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.